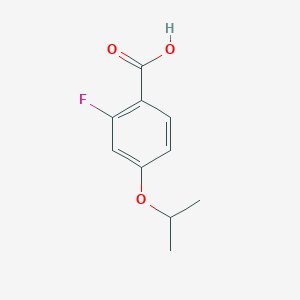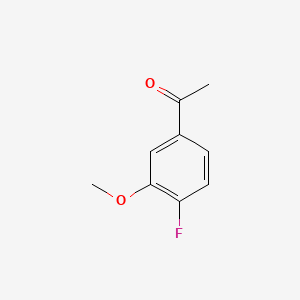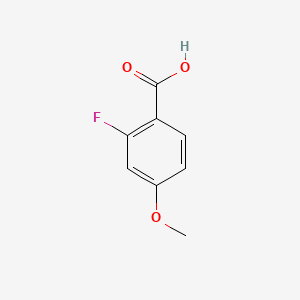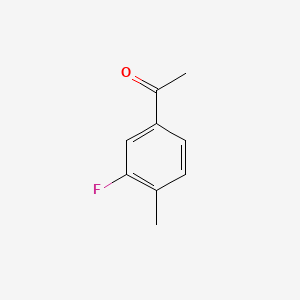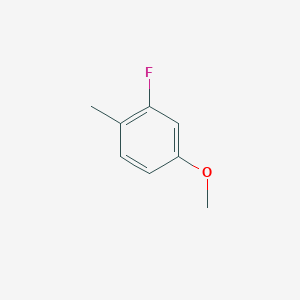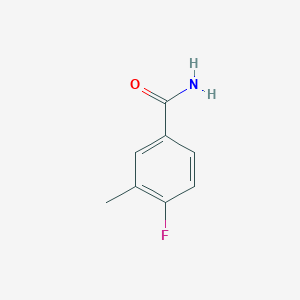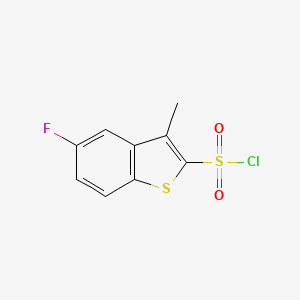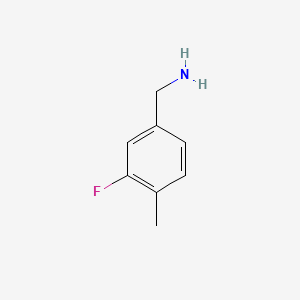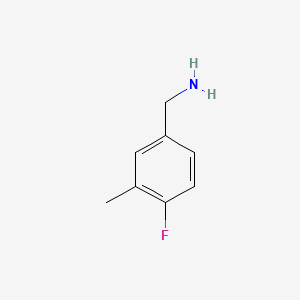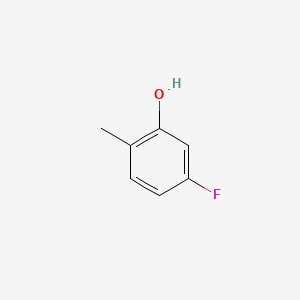![molecular formula C11H11F3O2 B1304861 3-[3-(Trifluoromethyl)phenoxy]-2-butanone CAS No. 338975-95-4](/img/structure/B1304861.png)
3-[3-(Trifluoromethyl)phenoxy]-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trifluoromethyl)phenoxy]-2-butanone is a chemical compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanone moiety. This structure is indicative of a molecule that could have potential applications in various fields such as medicinal chemistry, due to the presence of the trifluoromethyl group which is known to enhance the biological activity of pharmaceuticals.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds can be achieved through various methods. For instance, the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one results in the formation of functionalized salicylates and phenols with trifluoromethyl groups . Additionally, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which shares a similar trifluoromethyl phenoxy structure, has been confirmed through various characterization techniques .
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups can be analyzed using techniques such as X-ray crystallography, IR, UV–vis spectroscopy, and computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These methods allow for the comparison of the molecular geometry in the ground state and can provide insights into the electronic properties of the molecule.
Chemical Reactions Analysis
Trifluoromethyl-substituted compounds can undergo various chemical reactions. For example, 3-hydroxy-2-(trialkylsilyl)phenyl triflates can act as aryne precursors and react with arynophiles to afford phenol derivatives . Furthermore, the ring opening of epoxides with phenols in the presence of bismuth(III) triflate can lead to the synthesis of 1,3-diaryloxy-2-propanols . These reactions demonstrate the versatility of trifluoromethyl-substituted compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone and related compounds are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can affect the acidity, reactivity, and overall stability of the molecule. The synthesis of 3-hydroperfluoro-2-butanone, for example, shows that the presence of fluorine atoms can lead to a high yield and influence the reactivity of the compound . Additionally, the synthesis of enantiomerically pure derivatives from trifluoromethyl-substituted dioxanones and dioxinones indicates that the trifluoromethyl group can be retained in various synthetic transformations, preserving its unique properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bis-Heterocyclic Compounds
Research has shown that compounds similar to 3-[3-(Trifluoromethyl)phenoxy]-2-butanone can be involved in the synthesis of bis-heterocyclic spiro 3(2H)-furanones through a cascade of reactions including nucleophilic acyl substitution and ring closure, highlighting their role in creating complex organic structures (Picado et al., 2016).
Preparation of Enantiomerically Pure Derivatives
Enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic acid, related to the core structure of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone, have been prepared from similar compounds, demonstrating the importance of such structures in producing optically active pharmaceutical intermediates (Gautschi et al., 1994).
Role in Dehydration Reactions
The dehydration of bio-based 2,3-butanediol to butanone over boric acid-modified HZSM-5 zeolites showcases the potential of related compounds in facilitating chemical transformations, particularly in producing industrially significant chemicals from renewable resources (Zhang et al., 2012).
Acetylcholinesterase Inhibition
Compounds bearing the phenoxy and propanone moieties have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential therapeutic applications in treating diseases related to neurotransmitter dysfunction (Dafforn et al., 1982).
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(15)8(2)16-10-5-3-4-9(6-10)11(12,13)14/h3-6,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTXCSFBVGGQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]-2-butanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



